molecular formula C15H14N4O B2868509 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide CAS No. 847387-42-2

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide

Cat. No. B2868509
CAS RN: 847387-42-2
M. Wt: 266.304
InChI Key: FKIILIYKQPIWKP-UHFFFAOYSA-N
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Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . This core is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . A specific example of a synthetic approach involves the cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .


Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” consists of a fused bicyclic heterocycle, specifically an imidazo[1,2-a]pyrimidine core . This core is attached to a phenyl group and a propanamide group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidine derivatives include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . In one specific example, cyclization starts with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements, resulting in the formation of the aromatic intermediate .

Scientific Research Applications

Chemodivergent Synthesis

The compound is used in chemodivergent synthesis, a process that involves the formation of different products from the same starting materials under different reaction conditions . It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Anticancer Agents

Imidazopyridine derivatives, including this compound, have shown potential as anticancer agents against breast cancer cells . In particular, N-acylhydrazone (NAH) derivatives of the compound showed significant results .

Optoelectronic Devices

Imidazopyridine derivatives are used in the development of optoelectronic devices . These devices, which operate on both light and electrical currents, are crucial in fields like telecommunications, computing, and photovoltaics .

Sensors

The compound is also used in the development of sensors . These sensors can be used in various fields, including environmental monitoring, healthcare, and industrial process control .

5. Emitters for Confocal Microscopy and Imaging Imidazopyridine derivatives are used as emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological specimens, aiding in medical diagnoses and research .

6. Inhibitors of Acetyl Cholinesterase, Butrylcholinesterase, and Lipoxygenase The compound has been evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are involved in various biological processes, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s and inflammation .

Antiviral Agents

Imidazopyridine derivatives have shown potential as antiviral agents . They can inhibit the replication of viruses, making them useful in the treatment of viral infections .

Antituberculosis Agents

The compound has shown potential in the treatment of tuberculosis . In particular, it has been found to reduce bacterial load in an acute TB mouse model .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-14(20)17-12-6-3-5-11(9-12)13-10-19-8-4-7-16-15(19)18-13/h3-10H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIILIYKQPIWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide

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